molecular formula C18H14N2O B095500 2-Benzoyl-1-methylisoquinoline-1-carbonitrile CAS No. 16576-32-2

2-Benzoyl-1-methylisoquinoline-1-carbonitrile

Cat. No.: B095500
CAS No.: 16576-32-2
M. Wt: 274.3 g/mol
InChI Key: IJAOQGGVUPPNCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Delmetacin can be synthesized through a multi-step process involving the acylation of indole derivatives. The key steps include:

Industrial Production Methods: Industrial production of Delmetacin involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents like dimethyl sulfoxide (DMSO) are often used to dissolve the reactants, and the reactions are carried out under controlled temperatures and pressures .

Types of Reactions:

    Oxidation: Delmetacin can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Delmetacin can participate in substitution reactions, especially at the indole nucleus.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Scientific Research Applications

Delmetacin has a wide range of applications in scientific research:

Mechanism of Action

Delmetacin exerts its effects primarily through the inhibition of the CXC chemokine receptor CXCR1. By binding to this receptor, it prevents the activation of downstream signaling pathways that lead to inflammation and pain. This mechanism is similar to other NSAIDs, which inhibit the production of prostaglandins, but Delmetacin’s specificity for CXCR1 makes it unique .

Comparison with Similar Compounds

Uniqueness: Delmetacin’s uniqueness lies in its specific inhibition of the CXCR1 receptor, which distinguishes it from other NSAIDs that primarily target cyclooxygenase enzymes. This specificity may offer advantages in terms of reduced side effects and targeted therapeutic effects .

Properties

CAS No.

16576-32-2

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-benzoyl-1-methylisoquinoline-1-carbonitrile

InChI

InChI=1S/C18H14N2O/c1-18(13-19)16-10-6-5-7-14(16)11-12-20(18)17(21)15-8-3-2-4-9-15/h2-12H,1H3

InChI Key

IJAOQGGVUPPNCL-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N

Canonical SMILES

CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N

Synonyms

2-Benzoyl-1,2-dihydro-1-methyl-1-isoquinolinecarbonitrile

Origin of Product

United States

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